molecular formula C12H11N B584857 Diphenyl-D10-amine CAS No. 37055-51-9

Diphenyl-D10-amine

Cat. No. B584857
Key on ui cas rn: 37055-51-9
M. Wt: 179.288
InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N
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Patent
US05728892

Procedure details

The reaction was carried out in a 2.5 litre double-walled glass reactor provided with a cooler, turbine stirrer (6 blades), thermocouple and a submerged metering tube. A mixture of 1065 grams of benzaldehyde (10.0 mol), 48.8 grams of pyrrolidine (0.679 mol) and 1.8 grams of diphenylamine was heated to 85° C. Over a period of 180 minutes, 878 grams of acidified (0.34 meq/gram) octanal (6.648 mol) were metered in at 85° C. Acidification of the octanal was effected with 16.9 grams of acetic acid (0.281 mol). The reaction was allowed to continue at 85° C. for a further 15 minutes. The reaction mixture was cooled to 65° C. and washed at 50° C., for 15 minutes, with 500.3 grams of 5% strength aqueous NaOH solution (0.625 mol). After neutralization with 78 grams of acetic acid (1.30 mol) for 15 minutes at 50° C., the reaction mixture was separated at 50° C., over a period of 5 to 6 minutes. The organic layer (1869.8 grams) contained 25.5% of benzaldehyde, 2.1% of octanal, 59.8% of α-hexylcinnamaldehyde and 4.6% of α-hexyldecenal. The degrees of conversion of benzaldehyde and octanal were 55.2% and 95.5%, respectively. The selectivity in producing α-hexylcinnamaldehyde was 93.5% with respect to benzaldehyde and 81.4% with respect to octanal.
Quantity
1065 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.648 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Name
Quantity
0.625 mol
Type
reactant
Reaction Step Five
Quantity
78 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CCCC1.C1(NC2C=CC=CC=2)C=CC=CC=1.[CH:27](=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].C(O)(=O)C.[OH-].[Na+]>>[CH2:29]([C:28](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:27]=[O:35])[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:5.6|

Inputs

Step One
Name
Quantity
1065 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
48.8 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
6.648 mol
Type
reactant
Smiles
C(CCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)=O
Step Four
Name
Quantity
16.9 g
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.625 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
78 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a 2.5 litre double-walled glass reactor
CUSTOM
Type
CUSTOM
Details
provided with a cooler, turbine stirrer (6 blades)
CUSTOM
Type
CUSTOM
Details
were metered in at 85° C
WAIT
Type
WAIT
Details
to continue at 85° C. for a further 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 65° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated at 50° C., over a period of 5 to 6 minutes
Duration
5.5 (± 0.5) min

Outcomes

Product
Details
Reaction Time
180 min
Name
Type
product
Smiles
C(CCCCC)C(C=O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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